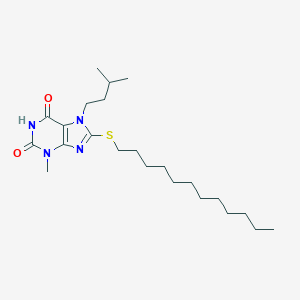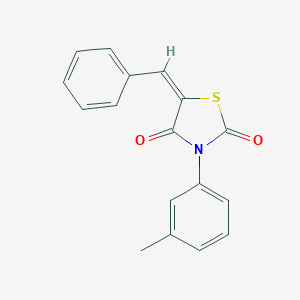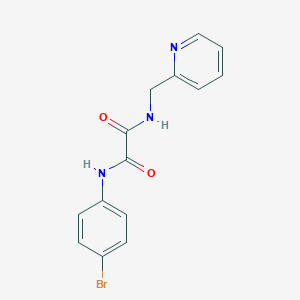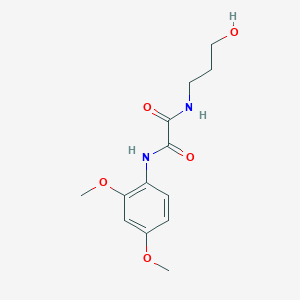
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as DIDS, is a sulfonamide compound that has been extensively studied for its biochemical and physiological effects. DIDS is commonly used as a research tool to investigate a variety of cellular processes, including ion transport, protein trafficking, and cell signaling.
作用機序
The mechanism of action of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is complex and not fully understood. It is thought to inhibit ion channels by binding to a specific site on the channel protein. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, leading to an increase in intracellular chloride concentration. This can have a variety of downstream effects, including inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit the activity of carbonic anhydrase, leading to an increase in blood pH.
実験室実験の利点と制限
One advantage of using 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating a variety of cellular processes. However, one limitation of using this compound is that it has been shown to have off-target effects on a variety of ion channels and enzymes. This can make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are a variety of future directions for research on 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more specific inhibitors of ion channels and enzymes that are targeted by this compound. Another area of interest is the investigation of the downstream effects of this compound inhibition of chloride channels and carbonic anhydrase. Finally, there is interest in the development of this compound derivatives that may have improved potency and specificity.
合成法
The synthesis of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3,7-dihydro-1H-purine-2,6-dione with dodecyl mercaptan and isopentyl bromide. The reaction is carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research as a tool to investigate various cellular processes. It has been shown to inhibit a variety of ion channels, including chloride channels, bicarbonate channels, and anion exchangers. This compound has also been used to study protein trafficking and membrane fusion. In addition, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
特性
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O2S/c1-5-6-7-8-9-10-11-12-13-14-17-30-23-24-20-19(27(23)16-15-18(2)3)21(28)25-22(29)26(20)4/h18H,5-17H2,1-4H3,(H,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOASURKICNNIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dichloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B403482.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B403486.png)
![4-({4-nitrophenyl}sulfanyl)-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403490.png)




![2-(2,4-Dinitroanilino)-5-[2-(2,4-dinitroanilino)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione](/img/structure/B403500.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B403501.png)
![8-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403524.png)
![8-Methoxy-3,3-diphenyl-3H-benzo[f]chromene](/img/structure/B403526.png)
![1-benzyl-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B403528.png)